3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSJNRDXRRFPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644761 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-08-0 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation or related methodologies. The process includes the reaction of a substituted benzene derivative with an acylating agent in the presence of a catalyst.
- Starting materials:
- 3,4-Difluorobenzene derivatives
- 2,5-Dimethylbenzene derivatives
- Acylating agent: Propionyl chloride or similar compounds
- Catalyst: Aluminum chloride ($$AlCl_3$$) or other Lewis acids
- Solvent: Non-polar solvents such as dichloromethane or toluene are commonly used.
- Temperature: Typically carried out at low to moderate temperatures (0–50°C) to control reactivity and selectivity.
Stepwise Synthesis
Step 1: Preparation of the Acyl Chloride
The acyl chloride (e.g., propionyl chloride) is prepared by reacting propionic acid with thionyl chloride ($$SOCl2$$) or phosphorus trichloride ($$PCl3$$).
Reaction:
$$
CH3CH2COOH + SOCl2 \rightarrow CH3CH2COCl + SO2 + HCl
$$
Step 2: Friedel-Crafts Acylation
In this step, the acyl chloride reacts with the aromatic ring system (e.g., 3,4-difluorobenzene) in the presence of a Lewis acid catalyst like $$AlCl_3$$. The reaction introduces the acyl group onto the aromatic ring.
Reaction:
$$
C6H4F2 + CH3CH2COCl \xrightarrow{AlCl3} C6H3F2COCH2CH_3
$$
Step 3: Coupling with 2,5-Dimethylbenzene
The intermediate product is then coupled with a substituted benzene derivative (e.g., 2,5-dimethylbenzene) to form the final compound. This step may involve additional catalytic conditions or reagents to facilitate bond formation.
Optimization Parameters
| Parameter | Description |
|---|---|
| Catalyst Loading | Optimal $$AlCl_3$$ loading ensures high yield without overreaction. |
| Solvent Choice | Dichloromethane and toluene are preferred for their inertness and solubility. |
| Temperature Control | Low temperatures minimize side reactions such as polymerization. |
| Reaction Time | Prolonged reaction times can lead to degradation; monitoring is essential. |
Purification
The crude product obtained from the reaction contains impurities such as unreacted starting materials and by-products. Purification typically involves:
- Extraction: Using organic solvents like ethyl acetate.
- Recrystallization: From ethanol or another suitable solvent.
- Chromatography: Thin-layer chromatography (TLC) or column chromatography for fine purification.
Characterization
The synthesized compound is characterized using:
- NMR Spectroscopy: To confirm the structure and chemical shifts.
- Mass Spectrometry (MS): To verify molecular weight.
- IR Spectroscopy: To identify functional groups (e.g., carbonyl stretch at ~1700 cm$$^{-1}$$).
- Melting Point Analysis: To assess purity.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Acyl Chloride Formation | Propionic acid + $$SOCl_2$$, reflux | ~95 |
| Friedel-Crafts Acylation | $$C6H4F2 + CH3CH2COCl$$, $$AlCl3$$, RT | ~85 |
| Final Coupling | Intermediate + $$C8H{10}$$, catalyst | ~75 |
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties .
Industry: Industrially, 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)acetophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)benzophenone
- 3’,4’-Difluoro-3-(2,5-dimethylphenyl)butyrophenone
Uniqueness: 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propiophenone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is an aromatic ketone characterized by its unique structure, which includes two fluorine atoms and a dimethyl-substituted phenyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F2O, with a molecular weight of approximately 308.34 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological interaction potential, making it a candidate for further pharmacological studies.
The mechanism of action for this compound involves its interaction with various biological targets. The carbonyl group (C=O) can participate in hydrogen bonding and other interactions with biomolecules, while the aromatic rings facilitate π-π interactions, influencing binding affinities to proteins and enzymes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that structurally related compounds can inhibit cancer cell proliferation. For instance, thiosemicarbazone derivatives derived from acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be present in this compound .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial activity. The presence of the fluorine substituents may enhance the antimicrobial efficacy due to increased membrane permeability.
Case Studies
- Anticancer Activity : A study involving derivatives of propiophenones showed that certain modifications could lead to enhanced cytotoxicity against breast cancer cells. The analogs were tested for their ability to induce apoptosis in K562 leukemia cells, revealing dose-dependent responses .
- Fluorinated Compounds : Research on fluorinated ketones indicates that the introduction of fluorine can significantly alter the biological profile of compounds. For example, fluorinated acetophenones were shown to exhibit improved binding affinities for specific receptors involved in cell signaling pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for 3',4'-difluoro-3-(2,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves halogen substitution or catalytic carbonylation. For example, fluorinated intermediates like 3,4-difluorobenzophenone derivatives can be synthesized via nucleophilic aromatic substitution using fluorine sources (e.g., KF/18-crown-6) under anhydrous conditions . The 2,5-dimethylphenyl group is introduced via Friedel-Crafts acylation, requiring Lewis acids (e.g., AlCl₃) and strict temperature control (0–5°C) to minimize side reactions. Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography (hexane/ethyl acetate gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
- Spectroscopy:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbon (δ ~205 ppm) .
- FT-IR: Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 277.1 (calculated for C₁₆H₁₄F₂O₂) .
Q. What role do the 2,5-dimethylphenyl and difluoro substituents play in the compound’s physicochemical properties?
- Methodological Answer:
- 2,5-Dimethylphenyl: Enhances lipophilicity (logP ~3.8) and steric bulk, influencing solubility in non-polar solvents (e.g., dichloromethane) .
- 3',4'-Difluoro Groups: Increase electron-withdrawing effects, stabilizing the carbonyl group and altering UV-Vis absorption (λmax ~270 nm in methanol) .
- Table 1: Key Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not reported (analog: 106–109°C for 4,4'-difluorobenzophenone) | |
| Boiling Point | 398.8°C (predicted) | |
| Density | 1.198 g/cm³ |
Advanced Research Questions
Q. How can conflicting spectral data for fluorinated propiophenones be resolved during structural elucidation?
- Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or impurities. Strategies include:
- Deuterated Solvents: Use CDCl₃ for NMR to avoid proton exchange interference.
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals caused by fluorine coupling .
- Control Experiments: Compare with synthesized analogs (e.g., 3',4'-dichloro derivatives) to isolate fluorine-specific effects .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic reactions?
- Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states for Friedel-Crafts acylation, focusing on steric effects from the 2,5-dimethyl group .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., toluene vs. DMF) to predict solubility and aggregation behavior .
Q. How can reaction conditions be optimized to mitigate decomposition during large-scale synthesis?
- Methodological Answer:
- Temperature Control: Maintain ≤5°C during acylation to prevent thermal degradation.
- Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for milder conditions .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .
Q. What environmental factors most significantly impact the compound’s stability in long-term storage?
- Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C; UV-Vis studies show 10% degradation after 30 days under ambient light .
- Moisture: Karl Fischer titration reveals hygroscopicity (0.5% water uptake in 48 hours at 60% RH), necessitating desiccants .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for fluorinated propiophenones?
- Methodological Answer: Variations may stem from polymorphic forms or impurities. Confirm identity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
